molecular formula C9H14ClN3O2 B1378723 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride CAS No. 1461706-96-6

1-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride

Cat. No.: B1378723
CAS No.: 1461706-96-6
M. Wt: 231.68 g/mol
InChI Key: LGGMWIBMDGLKIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride is a compound that features a piperidine ring fused with a pyrazole ring, making it a heterocyclic compound. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both piperidine and pyrazole moieties in its structure suggests that it may exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and other advanced technologies can further enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the pyrazole or piperidine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

1-(Piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

    Piperidine Derivatives: Compounds like piperine and piperidine itself share the piperidine moiety.

    Pyrazole Derivatives: Compounds such as pyrazole and its derivatives share the pyrazole ring.

Uniqueness: 1-(Piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride is unique due to the combination of both piperidine and pyrazole rings in its structure. This dual-ring system can confer unique biological activities and chemical properties that are not observed in compounds containing only one of these rings.

Properties

IUPAC Name

1-piperidin-3-ylpyrazole-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.ClH/c13-9(14)7-4-11-12(6-7)8-2-1-3-10-5-8;/h4,6,8,10H,1-3,5H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGMWIBMDGLKIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2C=C(C=N2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461706-96-6
Record name 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride
Reactant of Route 2
1-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride
Reactant of Route 4
1-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride
Reactant of Route 5
1-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.